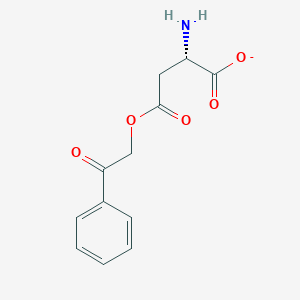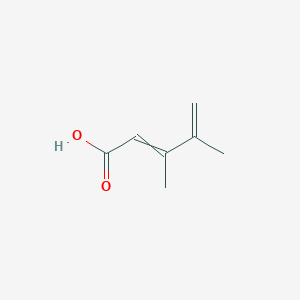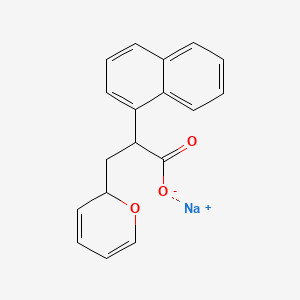
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene is an organic compound that features a benzene ring substituted with a 2-chloroethyl group and a phenoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-(phenoxymethyl)benzene typically involves the reaction of 4-(phenoxymethyl)benzyl chloride with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst. The reactions are typically carried out under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include substituted benzene derivatives such as 1-(2-hydroxyethyl)-4-(phenoxymethyl)benzene.
Oxidation Reactions: The major products include corresponding alcohols or ketones such as 1-(2-hydroxyethyl)-4-(phenoxymethyl)benzene.
Reduction Reactions: The major products include corresponding alkanes or alkenes such as 1-(2-ethyl)-4-(phenoxymethyl)benzene.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.
Medicine: The compound is investigated for its potential use in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-4-(phenoxymethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its mechanism of action include the activation of signaling pathways and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene can be compared with other similar compounds such as:
1-(2-Chloroethyl)-4-methylbenzene: This compound has a similar structure but lacks the phenoxymethyl group, which affects its chemical properties and reactivity.
1-(2-Chloroethyl)-4-(methoxymethyl)benzene: This compound has a methoxymethyl group instead of a phenoxymethyl group, which affects its solubility and biological activity.
1-(2-Chloroethyl)-4-(phenylmethyl)benzene: This compound has a phenylmethyl group instead of a phenoxymethyl group, which affects its chemical stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
64264-23-9 |
|---|---|
Formule moléculaire |
C15H15ClO |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C15H15ClO/c16-11-10-13-6-8-14(9-7-13)12-17-15-4-2-1-3-5-15/h1-9H,10-12H2 |
Clé InChI |
APXZWOBFFNWXAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)

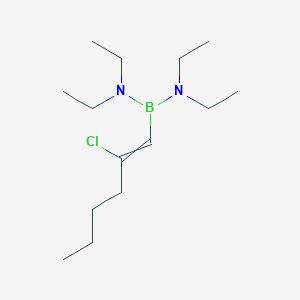
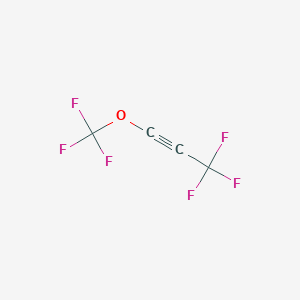

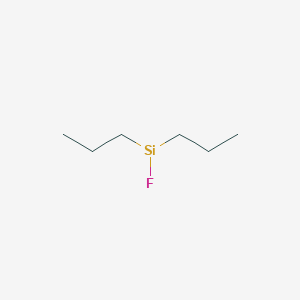
methyl}benzene](/img/structure/B14498725.png)
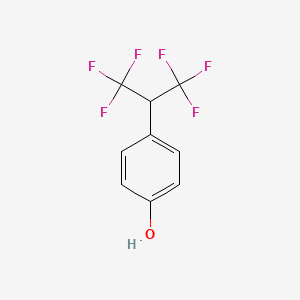


![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
